3-(Trifluoromethyl)benzene-1-diazonium
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Overview
Description
3-(Trifluoromethyl)benzene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The trifluoromethyl group (-CF₃) at the meta position enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)benzene-1-diazonium typically involves the diazotization of 3-(trifluoromethyl)aniline. This process is carried out by treating the aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods: In an industrial setting, the diazotization process is often conducted in a continuous-flow reactor to ensure better control over reaction conditions and to minimize the risks associated with the exothermic nature of the reaction. This method also allows for higher yields and improved safety .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)benzene-1-diazonium undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxyl groups, and cyanides through Sandmeyer reactions
Coupling Reactions: The diazonium ion can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Common Reagents and Conditions:
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used reagents.
Coupling Reactions: Sodium hydroxide and phenol or aromatic amines are used under cold conditions.
Major Products:
Substitution Reactions: Aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds.
Scientific Research Applications
3-(Trifluoromethyl)benzene-1-diazonium is utilized in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and functional materials.
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals due to its ability to introduce the trifluoromethyl group, which can enhance the biological activity and stability of molecules.
Industry: It is employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
- Benzenediazonium chloride
- 4-(Trifluoromethyl)benzenediazonium
- 2-(Trifluoromethyl)benzenediazonium
Comparison: 3-(Trifluoromethyl)benzene-1-diazonium is unique due to the position of the trifluoromethyl group at the meta position, which influences its reactivity and stability. Compared to other diazonium salts, it offers distinct advantages in terms of the types of reactions it can undergo and the stability of the resulting products .
Properties
IUPAC Name |
3-(trifluoromethyl)benzenediazonium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N2/c8-7(9,10)5-2-1-3-6(4-5)12-11/h1-4H/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGLIAXPNCFRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+]#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505247 |
Source
|
Record name | 3-(Trifluoromethyl)benzene-1-diazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35665-28-2 |
Source
|
Record name | 3-(Trifluoromethyl)benzene-1-diazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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